molecular formula C10H13N5S B2390273 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 1094226-73-9

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2390273
CAS No.: 1094226-73-9
M. Wt: 235.31
InChI Key: QFRBGEBWRPMGND-UHFFFAOYSA-N
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Description

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)benzaldehyde with thiosemicarbazide in the presence of an acid catalyst, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the reaction time and temperature carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Biological Activity

4-Amino-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol, often referred to as a triazole-thiol compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, including anticancer, antimicrobial, and antioxidant effects. This article presents a comprehensive overview of its biological activity based on various research findings.

  • Molecular Formula : C₁₀H₁₃N₅S
  • Molecular Weight : 235.31 g/mol
  • CAS Number : 76457-90-4
  • Structure : The compound consists of a triazole ring substituted with an amino group and a dimethylamino phenyl group, along with a thiol functional group.

1. Anticancer Activity

Recent studies have highlighted the potential of triazole-thiol derivatives in cancer therapy. For instance, compounds derived from 1,2,4-triazole-3-thiol have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideIGR39 (melanoma)22.41Most active against melanoma
N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazideMDA-MB-231 (breast cancer)34.34Selective towards cancer cells
Bet-TZ1A375 (melanoma)22.41Reduced toxicity to non-malignant cells

These findings indicate that triazole-thiol derivatives can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in anticancer therapies .

2. Antimicrobial Activity

The antimicrobial properties of triazole-thiol compounds have been documented extensively. In vitro studies have demonstrated moderate antibacterial activity against various microorganisms:

CompoundMicroorganismActivity
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliModerate
Compound CPseudomonas aeruginosaModerate

The presence of the thiol group is believed to enhance the antimicrobial activity by disrupting microbial cell membranes and interfering with metabolic processes .

3. Antioxidant Activity

Triazole-thiol compounds also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress in biological systems:

Test SystemResult
DPPH AssaySignificant reduction in absorbance at 517 nm
ABTS AssayHigh percentage inhibition of radical cation formation

These antioxidant activities suggest potential applications in preventing oxidative damage associated with various diseases .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of synthesized triazole-thiol derivatives on human melanoma IGR39 and pancreatic carcinoma Panc-1 cell lines, several derivatives were found to exhibit enhanced cytotoxicity compared to standard chemotherapeutic agents. The most promising derivative demonstrated an IC50 value significantly lower than that of conventional treatments .

Case Study 2: Antimicrobial Screening

A series of triazole-thiol derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the phenyl ring significantly improved antimicrobial potency. For example, derivatives with electron-donating groups showed enhanced activity against Gram-positive bacteria .

Properties

IUPAC Name

4-amino-3-[3-(dimethylamino)phenyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-14(2)8-5-3-4-7(6-8)9-12-13-10(16)15(9)11/h3-6H,11H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRBGEBWRPMGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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